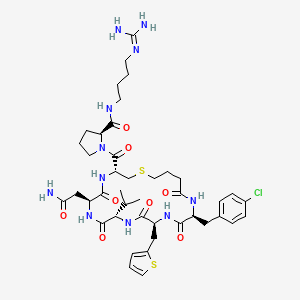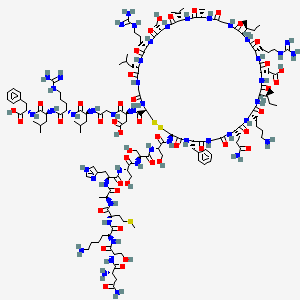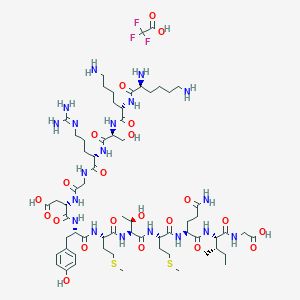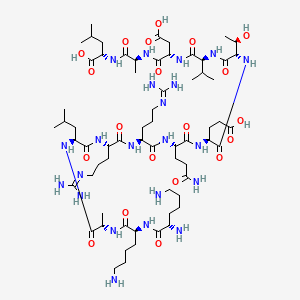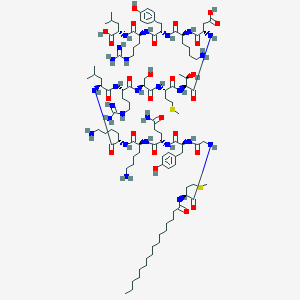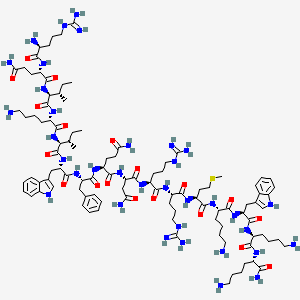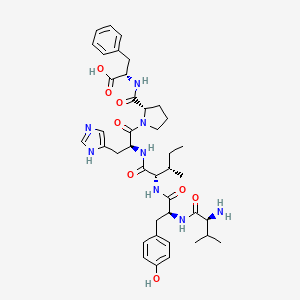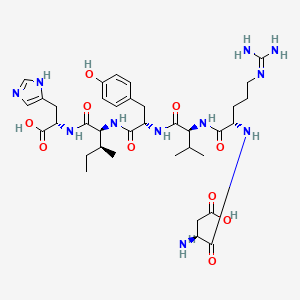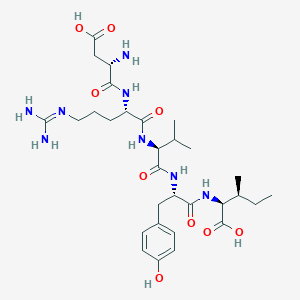
Basic fibroblast growth factor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Basic fibroblast growth factor is a single-chain polypeptide growth factor that plays a significant role in various biological processes, including wound healing, angiogenesis, and cell proliferation. It is a potent inducer of DNA synthesis in a variety of cell types from mesoderm and neuroectoderm lineages . This compound is known for its heparin-binding activity and is involved in the regulation of cell growth, differentiation, and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Basic fibroblast growth factor can be synthesized using recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes. The host cells are grown in bioreactors, and the protein is harvested from the culture medium. The purification process involves multiple steps, including affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography, to obtain a highly pure product .
Analyse Chemischer Reaktionen
Types of Reactions: Basic fibroblast growth factor undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can affect the stability and activity of the protein.
Common Reagents and Conditions:
Substitution: Chemical modifications, such as pegylation, can be performed to enhance the stability and half-life of this compound.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and chemically modified forms of this compound, which can have different biological activities and stabilities .
Wissenschaftliche Forschungsanwendungen
Basic fibroblast growth factor has a wide range of scientific research applications, including:
Chemistry: It is used in the study of protein-protein interactions and the development of protein-based therapeutics.
Biology: this compound is essential for maintaining, expanding, and differentiating various cell types in culture.
Medicine: It is employed in wound healing, tissue regeneration, and the treatment of chronic ulcers and burns.
Wirkmechanismus
Basic fibroblast growth factor exerts its effects by binding to specific fibroblast growth factor receptors on the cell surface. This binding activates intracellular signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway . These pathways lead to the activation of various transcription factors, resulting in the regulation of gene expression and promotion of cell proliferation, differentiation, and survival .
Vergleich Mit ähnlichen Verbindungen
Acidic fibroblast growth factor: Shares 55 percent sequence identity with basic fibroblast growth factor and has similar biological activities but differs in its isoelectric point.
Keratinocyte growth factor: Primarily involved in the regulation of epithelial cell growth and differentiation.
Vascular endothelial growth factor: Plays a crucial role in angiogenesis and vascular permeability.
Uniqueness: this compound is unique in its ability to bind heparin with high affinity and its potent mitogenic activity on a variety of cell types. It is also distinguished by its role in both physiological and pathological processes, making it a valuable target for therapeutic interventions .
Eigenschaften
CAS-Nummer |
106096-93-9 |
|---|---|
Molekulargewicht |
17200 |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Basic fibroblast growth factor |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


